Flucloxacillin(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

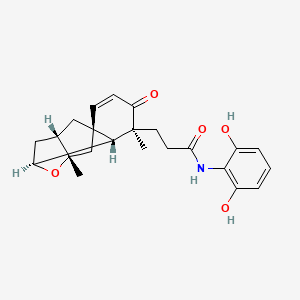

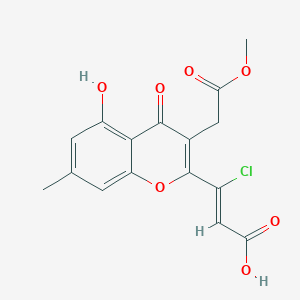

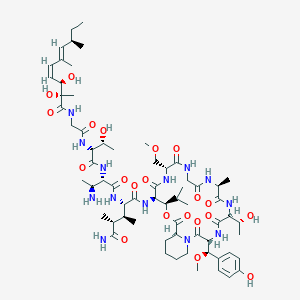

Flucloxacillin(1-) is a penicillinate anion. It is a conjugate base of a flucloxacillin.

Applications De Recherche Scientifique

Immunochemical Detection in Liver Reactions

Flucloxacillin has been studied for its role in severe liver reactions, characterized by delayed cholestatic hepatitis and prolonged recovery. Research suggests that flucloxacillin therapy may lead to the formation of drug-modified hepatic protein adducts, which are suspected to play a role in hepatotoxicity. This was demonstrated through the detection of flucloxacillin adducts in various subcellular fractions of rat livers treated with the drug (Carey & van Pelt, 2005).

Characterization of Haptenated HSA

In-depth studies have shown that serum proteins are modified by flucloxacillin, leading to the characterization of sites of chemical modification on human serum albumin (HSA). This modification happens in a dose-, time-, and site-dependent manner, revealing the potential for flucloxacillin to modify plasma proteins and potentially trigger hypersensitivity reactions (Jenkins et al., 2009).

Flucloxacillin-Haptenated HLA-B*57:01 Ligands

Flucloxacillin has been linked to drug-induced liver reactions, particularly in individuals expressing HLA-B*57:01. Research has identified naturally processed drug-haptenated HLA ligands presented on antigen-presenting cells, suggesting a mechanism by which flucloxacillin triggers specific CD8+ T-cell responses (Waddington et al., 2020).

Interaction with Other Drugs

Flucloxacillin's interaction with other drugs, like anticancer agents (paclitaxel, imatinib, and 5-fluorouracil), has been studied, showing a significant increase in the unbound fraction of flucloxacillin when combined with these agents. This study highlights flucloxacillin's potential for drug-drug interactions in clinical settings, especially in intensive care units (Stolte et al., 2020).

Role in Liver Injury

The impact of flucloxacillin on liver injury, particularly in elderly patients, has been a subject of investigation. The risk of cholestasis and drug-induced liver injury is higher in this population due to factors like prolonged treatment duration, comorbidities, and polypharmacy (Angheleanu & Swart, 2021).

Implications in Aplastic Anaemia and Liver Failure

Cases of flucloxacillin-induced aplastic anaemia and liver failure have been reported, emphasizing the need for caution and monitoring when prescribing this drug. Such instances require specialized care and highlight the drug's potential for serious adverse effects (Dobson et al., 2005).

Treatment of Osteomyelitis

While flucloxacillin is widely used for treating various infections, its efficacy in treating osteomyelitis, particularly via oral administration, has been explored. Studies call for further research into this area to understand the effectiveness and potential advantages of oral flucloxacillin in such treatments (Preiss et al., 2020).

Transporter-Mediated Accumulation in Liver Injury

The role of cell membrane transporters in facilitating the accumulation of flucloxacillin protein adducts has been investigated. This research provides insight into the mechanisms of flucloxacillin-induced liver injury and the involvement of specific membrane transporters (Waddington et al., 2020).

Hemofiltration Dynamics

The dynamics of flucloxacillin during continuous venovenous hemofiltration, particularly its clearance and behavior as a highly protein-bound drug, have been studied. This research is crucial for optimizing dosing in intensive care settings (Meyer et al., 2003).

Pharmacodynamic Profiling

Investigations into the pharmacodynamics of flucloxacillin, such as in a neutropenic murine thigh infection model, have provided valuable insights for optimizing dosing regimens in humans, particularly in treating infections like Staphylococcus aureus (Roelofsen et al., 2022).

Genomic Associations with Liver Injury

Genome-wide association studies have identified the HLA-B*5701 genotype as a major determinant of drug-induced liver injury due to flucloxacillin, offering new insights into the genetic factors influencing adverse reactions (Daly et al., 2009).

Propriétés

Nom du produit |

Flucloxacillin(1-) |

|---|---|

Formule moléculaire |

C19H16ClFN3O5S- |

Poids moléculaire |

452.9 g/mol |

Nom IUPAC |

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/p-1/t13-,14+,17-/m1/s1 |

Clé InChI |

UIOFUWFRIANQPC-JKIFEVAISA-M |

SMILES isomérique |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-] |

SMILES canonique |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,3-dimethyl-4-imidazolyl)methyl]-N-[4-(2-furanyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1261567.png)

![3-[[1-(dimethylsulfamoyl)-4-piperidinyl]oxy]-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B1261568.png)

![(1R)-1-[(3aR,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride](/img/structure/B1261570.png)

![(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1261572.png)

![Dichloromanganese;3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B1261574.png)

![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-[2-(dimethylamino)pyrimidin-5-yl]-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1261576.png)